Di-Fmoc-3,4-diaminobenzoic acid

描述

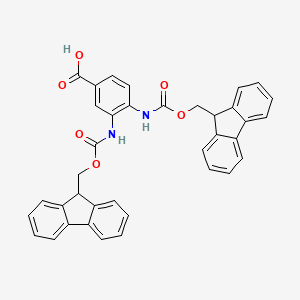

Di-Fmoc-3,4-diaminobenzoic acid is a compound used primarily in peptide synthesis. It is a derivative of 3,4-diaminobenzoic acid, where two fluorenylmethyloxycarbonyl (Fmoc) groups are attached to the amino groups. This compound is valuable in the field of solid-phase peptide synthesis due to its ability to act as a linker, facilitating the attachment of amino acids to resin.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Di-Fmoc-3,4-diaminobenzoic acid typically involves the coupling of free 3,4-diaminobenzoic acid with Fmoc-amino acids. This process can be achieved through a one-step method, which yields pure products in 40-94% yield without requiring purification steps other than precipitation . The reaction conditions often involve the use of coupling reagents such as HBTU and HATU, and the reactions are carried out in solvents like dimethylformamide (DMF) under inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale solid-phase peptide synthesis techniques. These methods leverage automated peptide synthesizers to improve yield, purity, and synthesis time .

化学反应分析

Coupling Efficiency and Yields

The efficiency of coupling reactions involving Di-Fmoc-3,4-diaminobenzoic acid can vary based on the choice of amino acids and the reaction conditions. For instance:

| Amino Acid | Coupling Reagent | Yield (%) |

|---|---|---|

| Glycine | HBTU | 61 |

| Serine | HATU | 68 |

| Arginine | HATU | 72 |

| Isoleucine | HBTU | 91 |

These results indicate that careful selection of reagents and conditions can lead to high yields without the need for extensive purification steps .

Thioester Formation

One notable application is in the formation of thioesters, which are crucial for native chemical ligation in protein synthesis. By deactivating one amine group during SPPS with specific protecting strategies (e.g., Alloc), researchers can mitigate over-acylation and enhance product purity .

Research Findings and Innovations

Recent studies have focused on improving the efficiency of reactions involving this compound:

-

Microwave-Assisted Synthesis : This method has been shown to accelerate peptide synthesis significantly, yielding high-purity products in shorter times compared to traditional methods .

-

One-Step Synthesis Techniques : New approaches have been developed that allow for the direct coupling of free diaminobenzoic acid with Fmoc-amino acids, achieving yields between 40% and 94% without additional purification steps .

科学研究应用

Solid-Phase Peptide Synthesis (SPPS)

Di-Fmoc-DABA plays a crucial role in Fmoc-based solid-phase peptide synthesis. It serves as a linker that allows for the attachment of amino acids to a solid support, facilitating the stepwise assembly of peptides. The use of Di-Fmoc-DABA enables the synthesis of complex peptides with high purity and yield.

- Microwave-Assisted Synthesis : Recent studies have demonstrated that microwave-assisted SPPS using Di-Fmoc-DABA can significantly accelerate the synthesis process while maintaining high yields. This method has been applied to produce cyclic peptides and larger defensin fragments, showcasing the compound's versatility in synthesizing diverse peptide structures .

Peptide Thioester Synthesis

The compound is essential for generating peptide thioesters compatible with Fmoc SPPS. Thioesters are critical intermediates for native chemical ligation (NCL), allowing for the assembly of larger peptides from smaller fragments. The stability of Di-Fmoc-DABA under acidic conditions makes it an ideal choice for this application .

Fragment-Based Drug Design

Di-Fmoc-DABA has been utilized in fragment-based drug design approaches, where small peptide fragments are synthesized and screened for biological activity. Its ability to form stable linkages facilitates the exploration of various peptide conformations and interactions, which is vital in drug discovery processes.

Case Study 1: Microwave-Assisted Synthesis of Cyclic Peptides

In a study by Mende and Seitz (2011), researchers employed Di-Fmoc-DABA as a linker in microwave-assisted SPPS to synthesize cyclic peptides. The results indicated that the use of this linker led to improved reaction times and higher yields compared to traditional methods. The study highlighted the potential for scaling up peptide production using this approach .

Case Study 2: Development of Peptide Thioesters

Dawson et al. (2012) reported on the generation of peptide thioesters using Di-Fmoc-DABA in Fmoc SPPS. Their findings demonstrated that this linker could stabilize thioester formation during synthesis, thus enhancing the efficiency of NCL reactions. This advancement opens new pathways for synthesizing complex peptides necessary for therapeutic applications .

作用机制

The mechanism of action of Di-Fmoc-3,4-diaminobenzoic acid primarily involves its role as a linker in peptide synthesis. The Fmoc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. Upon deprotection, the amino groups can react with other amino acids to form peptide bonds, facilitating the assembly of peptide chains .

相似化合物的比较

Similar Compounds

3,4-Diaminobenzoic acid: The parent compound without Fmoc protection.

Fmoc-protected amino acids: Other amino acids protected with Fmoc groups for use in peptide synthesis.

Uniqueness

Di-Fmoc-3,4-diaminobenzoic acid is unique due to its dual Fmoc protection, which allows for selective deprotection and functionalization of the amino groups. This makes it particularly useful in complex peptide synthesis, where precise control over the reaction sequence is required .

生物活性

Di-Fmoc-3,4-diaminobenzoic acid (DFmoc-DABA) is a compound that has garnered attention in the field of medicinal chemistry and peptide synthesis. Its biological activities are primarily linked to its role as a building block in the synthesis of peptides and its potential applications in drug development. This article provides a comprehensive overview of the biological activities associated with DFmoc-DABA, supported by relevant data, case studies, and research findings.

DFmoc-DABA is characterized by its molecular formula and a molecular weight of 608.63 g/mol. The compound features two Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups attached to the amine functionalities of the 3,4-diaminobenzoic acid backbone. This structure enhances its stability and solubility, making it suitable for various biochemical applications.

Synthesis and Applications

The synthesis of DFmoc-DABA typically involves a one-step method that allows for high yields (40-94%) without extensive purification processes. This efficiency is particularly beneficial in solid-phase peptide synthesis (SPPS), where DFmoc-DABA serves as a preloaded resin for the incorporation of amino acids into peptide chains .

Table 1: Synthesis Yields of DFmoc-DABA Derivatives

| Amino Acid Derivative | Yield (%) |

|---|---|

| Fmoc-Glycine | 94 |

| Fmoc-Alanine | 90 |

| Fmoc-Proline | Moderate |

| (2-Naphthyl)alanine | 50 |

| 6-Aminohexanoic acid | 65 |

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of peptides synthesized using DFmoc-DABA. For instance, peptides derived from DFmoc-DABA have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action appears to involve disruption of bacterial membranes, leading to increased permeability and cell lysis .

Case Study: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentrations (MICs) of DFmoc-DABA-derived peptides against common pathogens. Results indicated that certain peptides exhibited MIC values significantly lower than those of conventional antibiotics, suggesting a promising alternative for treating resistant bacterial infections.

Cytotoxic Effects

In addition to antimicrobial activity, DFmoc-DABA derivatives have shown potential cytotoxic effects against cancer cell lines. The cytotoxicity is believed to be mediated through apoptosis induction in cancer cells while exhibiting minimal toxicity towards normal cells.

Table 2: Cytotoxicity Data

| Peptide | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Peptide A (DFmoc-DABA) | 5 | Human lymphoma cells |

| Peptide B | 10 | Breast cancer cells |

| Control (No Treatment) | >80 | N/A |

The biological activity of DFmoc-DABA can be attributed to its ability to form stable complexes with biomolecules, facilitating various interactions that lead to enhanced biological responses. For example, studies indicate that DFmoc-DABA can enhance the binding affinity of peptides to target proteins involved in cell signaling pathways .

属性

IUPAC Name |

3,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H28N2O6/c40-35(41)22-17-18-33(38-36(42)44-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)34(19-22)39-37(43)45-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-19,31-32H,20-21H2,(H,38,42)(H,39,43)(H,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULLCIOIUDBVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。